molecular formula C17H14ClN3O4 B2729707 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895442-69-0

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2729707
M. Wt: 359.77
InChI Key: GNOFNHCSVHPGAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis. Typically, oxadiazoles can be synthesized through the cyclodehydration of appropriate acylhydrazides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 2-chlorophenyl group, and the 2,3-dimethoxybenzamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring might confer stability, while the chlorophenyl and dimethoxybenzamide groups might influence its solubility .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activity : The synthesis of 3,5-diphenylchlorinated-1,2,4-oxadiazoles has been explored, revealing insights into the antimicrobial properties of these compounds. Notably, the synthesis involves the reaction of benzamidoximes with appropriate acid chloride, leading to compounds with potential antimicrobial activity against various pathogens, including their evaluation for toxicity towards brine shrimp (Artemia salina Leach) (Machado et al., 2005).

  • Antioxidant Properties : Research into the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties has demonstrated the antioxidant activity of these compounds. The study used DPPH and FRAP assays to evaluate the antioxidant properties, with some compounds showing significant free-radical scavenging ability (Shakir et al., 2014).

  • Antimicrobial and Anti-Proliferative Activities : Another area of research focuses on the synthesis of 1,3,4-oxadiazole N-Mannich bases and their antimicrobial and anti-proliferative activities. This study highlights the broad-spectrum antibacterial activities of these compounds and their potent activity against Gram-positive bacteria. Furthermore, the anti-proliferative activity was evaluated against various cancer cell lines, indicating the potential for these compounds in cancer therapy (Al-Wahaibi et al., 2021).

  • Anticancer Evaluation : The design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides offer insights into the therapeutic potential of 1,3,4-oxadiazole derivatives. This research underscores the moderate to excellent anticancer activity of these compounds against several cancer cell lines, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).

  • α-Glucosidase Inhibitory Potential : A novel synthetic route to 1,3,4-oxadiazole derivatives has been developed, showcasing their potent α-glucosidase inhibitory potential. This study provides a foundation for the development of new therapeutic agents for diabetes management, with molecular modeling and ADME predictions supporting the findings (Iftikhar et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, if it’s a solid, it might pose a dust hazard. If it’s a liquid, it might pose a spill hazard .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended for use as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-9-5-7-11(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-3-4-8-12(10)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOFNHCSVHPGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

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